2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL
Description
2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL is a piperazine derivative featuring a nitro-substituted pyridyl ring linked to a piperazine-ethanol backbone. The compound’s structure combines a polar nitro group (electron-withdrawing) with a piperazine moiety, which is known for its flexibility in interacting with biological targets such as neurotransmitter receptors. While its exact pharmacological profile remains understudied, its structural analogs have shown relevance in central nervous system (CNS) drug development, particularly as serotonin or dopamine receptor modulators .
Properties
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11/h1-3,16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXOFMVKVJHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383801 | |
| Record name | 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215434-62-1 | |
| Record name | 2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce the nitro group at the 3-position, forming 3-nitro-2-pyridine.
Piperazine Formation: The nitro-substituted pyridine is then reacted with piperazine to form the piperazino derivative.
Ethan-1-ol Attachment: Finally, the piperazino derivative is reacted with ethan-1-ol to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different class of compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution Reactions: Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitrate esters, nitroso compounds, and other oxidized derivatives.
Reduction Products: Amino derivatives, such as 2-[4-(3-amino-2-pyridyl)piperazino]ethan-1-ol.
Substitution Products: Various substituted pyridines and piperazines, depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of nitro-substituted pyridines with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s key differentiator is the 3-nitro-2-pyridyl substituent, which contrasts with other piperazine-ethanol derivatives bearing carbazole, trifluoromethylpyrimidine, or halogenated groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties Comparison
Key Observations:
Substituent Impact on Molecular Weight :
- The carbazole derivatives (e.g., 670.47 g/mol ) exhibit significantly higher molecular weights due to bulky aromatic systems, whereas the nitro-pyridyl and trifluoromethylpyrimidine variants (251.27–276.26 g/mol) are lighter and more likely to cross biological membranes.
- The nitro group in the target compound enhances polarity compared to trifluoromethyl groups, which balance lipophilicity and electronic effects .
Carbazole derivatives, with halogenated aromatic systems, exhibit reduced solubility but enhanced binding to hydrophobic receptor pockets (e.g., dopamine D₂ receptors) .
Pharmacological Implications
- Receptor Affinity: Piperazine-ethanol derivatives with nitro or halogenated groups often target serotonin (5-HT₁A/2A) or adrenergic receptors. The nitro group may enhance selectivity for monoamine transporters .
- Metabolic Stability : The trifluoromethylpyrimidine analog’s lower melting point (70°C ) suggests higher crystallinity, which could influence formulation stability.
Biological Activity
2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL, with the molecular formula C₁₁H₁₆N₄O₃ and a molecular weight of 252.27 g/mol, is an organic compound notable for its complex structure, which incorporates a piperazine ring and a nitro-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The structural features of this compound are illustrated below:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties. |
| Nitro Group | The presence of a nitro group (-NO₂) enhances the compound's reactivity and potential interactions with biological targets. |
| Hydroxyl Group | The hydroxyl (-OH) group increases solubility and may influence biological activity. |
Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Compounds with similar structures have shown binding affinities to G-protein coupled receptors and exhibited inhibitory effects on specific enzymes.
In Vitro Studies
Research has demonstrated that compounds related to this compound exhibit significant biological activities:
- Anti-inflammatory Effects : Some derivatives have shown comparable efficacy to established anti-inflammatory agents like aspirin in models of acute inflammation.
- Enzyme Inhibition : Studies report that structurally similar compounds have IC50 values indicating potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds helps elucidate the unique biological properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one | Contains a chloro substituent | Potential for different reactivity profiles |
| 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol | Trifluoromethyl group | Enhanced lipophilicity; altered biological activity |
| 3-Nitropyridin-4-amine | Simple amine structure; lacks piperazine moiety | Limited pharmacological properties |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Anti-tumor Activity : A study found that similar piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress, pointing towards possible uses in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
